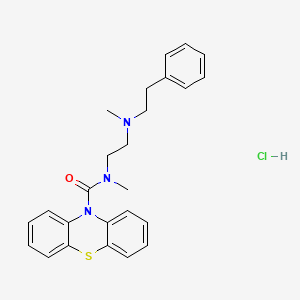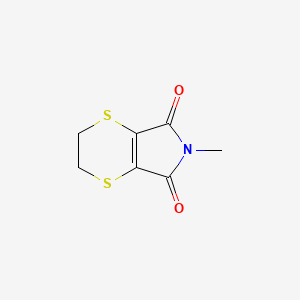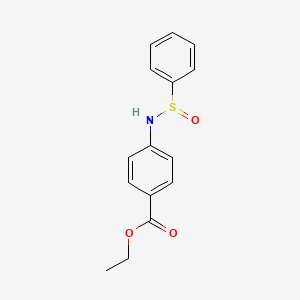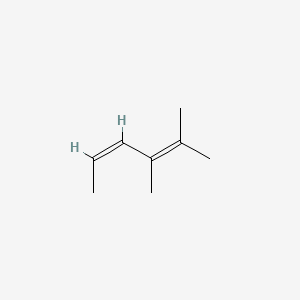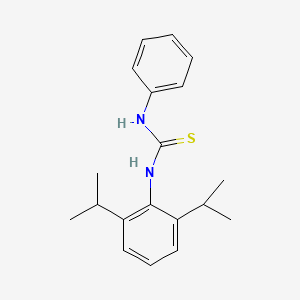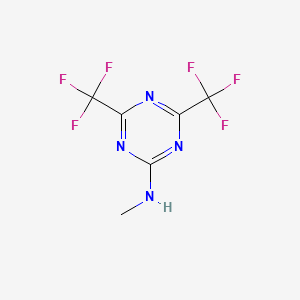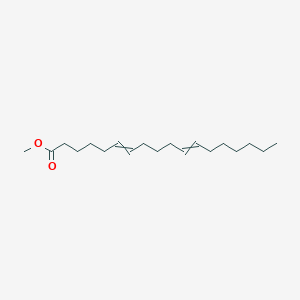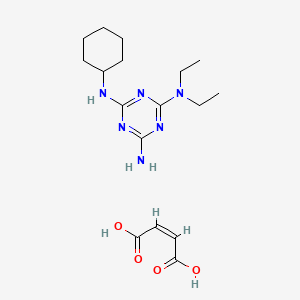
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a triazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. This is followed by the synthesis of the triazine derivative through a series of nucleophilic substitution reactions involving cyclohexylamine and diethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its effects on different biological targets and its potential use in treating various diseases.
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in various industrial applications, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives and (Z)-but-2-enedioic acid derivatives. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine lies in its combined structure, which allows it to exhibit properties of both (Z)-but-2-enedioic acid and triazine derivatives
Eigenschaften
CAS-Nummer |
26733-50-6 |
|---|---|
Molekularformel |
C17H28N6O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-N-cyclohexyl-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H24N6.C4H4O4/c1-3-19(4-2)13-17-11(14)16-12(18-13)15-10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3,(H3,14,15,16,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
FWOPYBGCSPLTQC-BTJKTKAUSA-N |
Isomerische SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
